molecular formula C19H22ClN3O2 B3618707 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3618707
M. Wt: 359.8 g/mol
InChI Key: STUVWXDBLGXJMZ-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide” are yet to be fully identified. It is related to cetirizine , a well-known antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria. It is known to act as a selective antagonist of the histamine H1 receptor .

Mode of Action

As a potential antihistamine, this compound may interact with its targets by binding to the histamine H1 receptor, thereby preventing histamine from binding and exerting its effects. This results in a decrease in the typical symptoms of allergies such as inflammation, itching, and vasodilation .

Biochemical Pathways

The compound likely affects the histaminergic pathways. By blocking the H1 receptor, it can inhibit the action of histamine, a key player in the immune response to allergens. This can lead to a reduction in the release of other pro-inflammatory mediators and decrease the recruitment of inflammatory cells .

Pharmacokinetics

Based on its structural similarity to cetirizine, it can be hypothesized that it may have good oral bioavailability, extensive distribution in the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in histamine-mediated responses. This could include a decrease in smooth muscle contraction in the airways, reduced vascular permeability, and decreased itching and pain sensations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s stability or its binding affinity to the H1 receptor .

Preparation Methods

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves a multi-step process. One common method involves the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylacetyl chloride under appropriate conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly for its potential antipsychotic and antidepressant effects.

    Industry: The compound is used in the development of new materials and as a chemical reagent in various industrial processes.

Comparison with Similar Compounds

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can be compared with other piperazine derivatives, such as:

    Cetirizine: An antihistamine used to treat allergies.

    Fluphenazine: An antipsychotic used to treat schizophrenia.

    Piperaquine: An antimalarial drug.

What sets this compound apart is its unique combination of the 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-18-8-4-16(5-9-18)21-19(24)14-22-10-12-23(13-11-22)17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVWXDBLGXJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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